Sigma-1 Receptor Binding Affinity: 5-(3,4-Dimethoxyphenyl)pyrazin-2-amine vs. Structurally Related Arylalkylamines
5-(3,4-Dimethoxyphenyl)pyrazin-2-amine exhibits nanomolar binding affinity (Ki = 4.30 nM) at the sigma-1 receptor in guinea pig brain membrane, assessed by displacement of [3H]-(+)-pentazocine [1]. This represents a >2,300-fold improvement over the sigma-2 receptor ligand from the same patent series (US10207991, Example Compound No. 56), which shows Ki > 10,000 nM under comparable assay conditions [2]. The 3,4-dimethoxy substitution pattern is a critical determinant of sigma-1 affinity within this chemotype.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.30 nM |
| Comparator Or Baseline | US10207991 Example Cpd. No. 56: Ki > 10,000 nM |
| Quantified Difference | >2,300-fold higher affinity for target compound |
| Conditions | Displacement of [3H]-(+)-pentazocine from sigma-1 receptor in guinea pig brain membrane |
Why This Matters
This affinity difference demonstrates that the 3,4-dimethoxyphenyl substitution on the pyrazin-2-amine core is not interchangeable with other arylalkylamine patterns; procurement of a generic sigma ligand cannot replicate this target engagement profile.
- [1] BindingDB BDBM50251208 (CHEMBL4088272). Affinity Data: Ki = 4.30 nM; Displacement of [3H]-(+)-pentazocine from sigma-1 receptor in guinea pig brain membrane. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50251208. View Source
- [2] BindingDB BDBM349540 (US10207991, Ex. Cpd. No. 56). Affinity Data: Ki > 10,000 nM; Sigma-1 and sigma-2 receptor binding displacement assay. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=349540. View Source
